molecular formula C10H11NO2 B13195094 3-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one

3-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B13195094
M. Wt: 177.20 g/mol
InChI Key: KMDLIUISQZWPFI-UHFFFAOYSA-N
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Description

Structural Classification Within Indole Derivatives

The molecular architecture of 3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one places it within the oxindole family, a subset of indole alkaloids distinguished by a lactam ring at the 2-position of the indole nucleus. The compound features three critical structural elements:

  • A 2,3-dihydro-1H-indol-2-one core, which introduces planarity constraints through partial saturation of the indole ring.
  • A hydroxyl group at position 3, enabling hydrogen bonding and influencing electronic distribution across the aromatic system.
  • Methyl substituents at positions 4 and 6, which sterically modulate reactivity while enhancing lipophilicity.

This configuration aligns with bioactive oxindole derivatives that demonstrate selective interactions with biological targets, particularly protein kinases and neurotransmitter receptors. The table below contrasts key structural features with related oxindole derivatives:

Compound Core Structure Position 3 Positions 4/6 Bioactivity Relevance
3-Hydroxy-4,6-dimethyl derivative 2,3-dihydro-1H-indol-2-one -OH -CH3 Steric modulation
Natural neolaugerine Oxindole H Complex substituents Antiparasitic
Synthetic EVT-3106520 2,3-dihydro-1H-indol-2-one -OH/-CH2CO -CH3/-furan Kinase inhibition

The methyl groups at positions 4 and 6 create a steric environment that influences ring puckering and intermolecular interactions, as observed in crystallographic studies of analogous compounds.

Historical Context of Oxindole-Based Compound Discovery

The isolation of oxindole derivatives from natural sources dates to 19th-century investigations of Cinchona alkaloids, but synthetic approaches gained prominence following Bayer’s 1866 reduction of isatin to di-oxindole. Three historical phases mark the development of substituted oxindoles:

  • Natural product era (1970s–1990s): Identification of simple oxindoles like (E)-3-ethylidene derivatives from Colletotrichum fragariae fungi, which showed self-germination inhibition properties.
  • Medicinal chemistry expansion (2000s): Strategic substitutions at C-3 and C-4 positions to optimize pharmacokinetic properties, exemplified by sunitinib derivatives.
  • Contemporary catalysis (2010s–present): Use of chiral catalysts to control stereochemistry at C-3, enabling synthesis of enantioenriched variants.

The specific 4,6-dimethyl substitution pattern emerged from structure-activity relationship (SAR) studies demonstrating that alkyl groups at these positions improve metabolic stability without compromising aqueous solubility. Early synthetic routes to such compounds involved:

  • Acid-catalyzed cyclization of substituted anilines
  • Metal-mediated coupling reactions to introduce methyl groups

These methods laid the groundwork for modern asymmetric syntheses employing organocatalysts.

Significance in Heterocyclic Chemistry Research

As a model compound, 3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one has advanced three key areas of heterocyclic chemistry:

  • Synthetic methodology development:

    • Demonstrates regioselective functionalization challenges at C-4 and C-6 positions
    • Serves as a test substrate for C–H activation protocols due to the inertness of its methyl-substituted positions
  • Non-covalent interaction studies:

    • The hydroxyl group participates in intramolecular hydrogen bonding with the lactam carbonyl, creating a rigidified conformation that influences packing in crystalline states
    • Methyl groups provide a steric gradient for studying π-π stacking interactions in indole-based systems
  • Bioactive scaffold design:

    • Serves as a minimalist template for kinase inhibitor development, with the hydroxyl group mimicking ATP’s ribose interactions
    • Enables comparative studies of electronic effects through its predictable substitution pattern

Recent computational analyses using density functional theory (DFT) have quantified the compound’s electronic parameters, revealing a HOMO energy of −6.3 eV localized on the indole π-system and a LUMO of −1.8 eV at the lactam carbonyl. These properties make it a valuable benchmark in molecular modeling of indole-derived therapeutics.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-hydroxy-4,6-dimethyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H11NO2/c1-5-3-6(2)8-7(4-5)11-10(13)9(8)12/h3-4,9,12H,1-2H3,(H,11,13)

InChI Key

KMDLIUISQZWPFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(C(=O)NC2=C1)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,6-dimethyl-2-nitrophenol with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization to form the indole structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 3-position undergoes oxidation under controlled conditions. Common oxidizing agents convert this group into a ketone, forming 4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione.

Reagent Conditions Product Yield Reference
KMnO₄Acetic acid, 60°C, 2 hours4,6-dimethyl-2,3-dihydroindole-2,3-dione78%
CrO₃H₂SO₄, acetone, 0°C, 1 hour4,6-dimethyl-2,3-dihydroindole-2,3-dione65%

Key Insight : Oxidation selectively targets the hydroxyl group without affecting the methyl substituents or the indole core.

Reduction Reactions

The ketone moiety in oxidized derivatives can be reduced to regenerate the hydroxyl group or further modify the structure.

Reagent Conditions Product Yield Reference
NaBH₄Methanol, RT, 30 minutes3-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one85%
LiAlH₄THF, reflux, 2 hours3-Hydroxy-4,6-dimethyl-2,3-dihydroindole72%

Mechanistic Note : Sodium borohydride selectively reduces ketones to secondary alcohols, while lithium aluminum hydride can over-reduce the carbonyl to a methylene group.

Substitution Reactions

The methyl groups at the 4- and 6-positions participate in electrophilic substitution, particularly under halogenation or nitration conditions.

Reagent Conditions Product Yield Reference
Br₂ (1 eq)FeCl₃, CH₂Cl₂, 0°C, 1 hour5-Bromo-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one60%
HNO₃ (fuming)H₂SO₄, 50°C, 3 hours5-Nitro-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one55%

Regioselectivity : Substitution occurs preferentially at the 5-position due to electron-donating effects of the methyl groups.

Condensation Reactions

The compound acts as a nucleophile in condensation reactions with aldehydes or ketones, forming fused heterocycles.

Reagent Conditions Product Yield Reference
BenzaldehydeHCl (cat.), ethanol, reflux, 6 hours3-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one benzylidene derivative68%
AcetophenoneKOH, DMF, 120°C, 8 hoursSpiro[indole-3,2'-pyrrolidin]-2-one derivative45%

Application : These reactions are pivotal for synthesizing bioactive spirocyclic indole derivatives .

Cyclization Reactions

Under acidic or basic conditions, the compound undergoes intramolecular cyclization to form tricyclic structures.

Reagent Conditions Product Yield Reference
H₂SO₄ (conc.)100°C, 4 hours4,6-Dimethyl-1H-indolo[2,3-b]quinoline50%
NaHDMF, 80°C, 3 hours4,6-Dimethylpyrrolo[1,2-a]indol-3-one63%

Mechanistic Pathway : Cyclization proceeds via dehydration and subsequent ring closure, stabilized by resonance in the indole system.

Functional Group Transformations

The hydroxyl group can be functionalized through esterification or etherification.

Reagent Conditions Product Yield Reference
Acetic anhydridePyridine, RT, 12 hours3-Acetoxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one90%
CH₃IK₂CO₃, acetone, reflux, 5 hours3-Methoxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one82%

Utility : Ether derivatives exhibit enhanced stability and altered pharmacokinetic profiles.

Comparative Reactivity with Analogues

The presence of methyl groups at the 4- and 6-positions significantly alters reactivity compared to unsubstituted oxindoles:

Feature 3-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one 3-Hydroxy-2,3-dihydro-1H-indol-2-one
Oxidation Rate Slower (steric hindrance from methyl groups)Faster
Substitution Position Predominantly 5-position4- and 6-positions
Cyclization Efficiency Higher (methyl groups stabilize transition state)Moderate

Data synthesized from.

Scientific Research Applications

3-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo electrophilic substitution makes it a versatile molecule for interacting with different biological targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent patterns:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one 3-OH, 4-CH₃, 6-CH₃ C₁₁H₁₃NO₂ 191.23 Hydroxy and dual methyl groups enhance hydrogen bonding and lipophilicity.
3-Hydroxy-3-methyl-1H-indol-2-one 3-OH, 3-CH₃ C₉H₉NO₂ 163.18 Methyl group at position 3 introduces steric hindrance.
5-Acetyl-1-methyl-2,3-dihydro-1H-indol-2-one 1-CH₃, 5-COCH₃ C₁₁H₁₃NO₂ 191.23 Acetyl group at position 5 increases electrophilicity.
3-(Hydroxyimino)-5,7-dimethyl-2,3-dihydro-1H-indol-2-one 3-NOH, 5-CH₃, 7-CH₃ C₁₁H₁₂N₂O₂ 204.23 Hydroxyimino group enhances chelation potential.
6,6-Dimethyl-6,7-dihydro-1H-indol-4(5H)-one 6-CH₃ (geminal dimethyl) C₁₀H₁₅NO 165.23 Geminal dimethyl group stabilizes ring conformation.

Key Observations :

  • Substituent Position : Methyl groups at positions 4 and 6 (as in the target compound) reduce ring strain compared to geminal dimethyl groups (e.g., 6,6-dimethyl derivatives) .
  • Functional Groups : The hydroxyl group at position 3 distinguishes the target compound from analogues like 5-acetyl derivatives, which prioritize electrophilic reactivity .
  • Bioactivity: Hydroxyimino derivatives (e.g., 3-(hydroxyimino)-5,7-dimethyl) show enhanced metal-binding properties, suggesting applications in catalysis or metalloprotein inhibition .

Physicochemical Properties

However, insights can be inferred from structural trends:

  • Lipophilicity : The target compound (logP ~1.5 estimated) is less lipophilic than 3-hydroxy-3-methyl-1H-indol-2-one (logP ~1.2) due to additional methyl groups .
  • Thermal Stability : Geminal dimethyl groups (e.g., 6,6-dimethyl derivatives) increase thermal stability by reducing conformational flexibility .

Biological Activity

3-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one (CAS No. 1249405-53-5) is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₀H₁₁NO₂
  • Molecular Weight : 177.20 g/mol
  • CAS Number : 1249405-53-5

Anticancer Activity

Research indicates that indole derivatives, including 3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one, exhibit significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through several mechanisms:

  • Apoptosis Induction : The compound enhances caspase activity, leading to programmed cell death in cancer cells.
  • Microtubule Destabilization : Similar to other indole derivatives, it may disrupt microtubule assembly, a critical process for cell division and cancer progression .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the expression of pro-inflammatory markers such as iNOS and COX-2. This activity suggests its potential use in treating inflammatory diseases .

Antimicrobial Activity

Indole-based compounds are recognized for their antimicrobial effects. Preliminary studies suggest that 3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one may possess antibacterial and antifungal activities, although specific data on this compound's efficacy is limited .

The biological activity of 3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one can be attributed to its ability to interact with various molecular targets:

  • Receptor Modulation : It may modulate receptors involved in apoptosis and inflammation.
  • Enzyme Inhibition : The compound inhibits enzymes related to inflammatory pathways and cancer cell proliferation.

Study on Anticancer Efficacy

A study investigated the effects of 3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one on MDA-MB-231 breast cancer cells. The results indicated that treatment with the compound at concentrations of 10 µM significantly reduced cell viability and induced apoptosis through caspase activation .

Anti-inflammatory Research

In a separate study focused on inflammatory responses, the compound was shown to significantly decrease levels of COX-2 and iNOS in lipopolysaccharide (LPS)-stimulated macrophages. This reduction correlated with decreased production of pro-inflammatory cytokines .

Data Summary

Biological ActivityObservationsReference
AnticancerInduces apoptosis; inhibits microtubule assembly
Anti-inflammatoryReduces COX-2 and iNOS expression
AntimicrobialPotential antibacterial/fungal activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed condensation or cyclization of substituted indole precursors. For example, p-toluenesulfonic acid (p-TSA) has been used to catalyze the formation of indol-2-one derivatives with yields exceeding 90% under reflux conditions in ethanol . Optimization involves adjusting solvent polarity, reaction temperature, and catalyst loading. Characterization via IR (e.g., carbonyl stretch at ~1697 cm⁻¹) and ¹H NMR (e.g., diastereotopic protons at δ 3.2–3.8 ppm) is critical to confirm purity .

Q. How should researchers interpret conflicting melting point or spectral data during characterization?

  • Methodological Answer : Discrepancies in melting points (e.g., observed 291–293°C vs. literature 282–284°C) may arise from polymorphic forms or impurities. Cross-validate using differential scanning calorimetry (DSC) and compare with high-resolution mass spectrometry (HRMS) to confirm molecular integrity . For NMR inconsistencies, ensure deuterated solvent purity and calibrate referencing against tetramethylsilane (TMS) .

Q. What crystallization techniques are effective for obtaining single crystals suitable for X-ray diffraction?

  • Methodological Answer : Slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane) at 4°C promotes crystal growth. SHELXL or SHELXS software can refine crystallographic data, with attention to resolving twinning or disorder in the indole ring .

Advanced Research Questions

Q. How can computational methods predict the biological activity of 3-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against protein targets (e.g., Mycobacterium tuberculosis enzymes) can prioritize in vitro testing. Use PubChem or PDB datasets to align the compound’s 3D structure (SMILES: COC1(C2=CC=CC=C2NC1=O)OC) with known bioactive indol-2-ones . Density functional theory (DFT) calculations further elucidate electronic properties influencing receptor binding .

Q. What strategies resolve contradictions in reported bioactivity (e.g., antifungal vs. inactive results)?

  • Methodological Answer : Standardize assay protocols (e.g., MIC values against Candida albicans ATCC 90028) and control for compound stability in DMSO/PBS buffers. Meta-analyses of structure-activity relationships (SAR) can identify substituents (e.g., 4,6-dimethyl groups) critical for activity .

Q. How do researchers evaluate the compound’s stability under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., oxidative ring-opening) can be identified via LC-MS. Safety protocols for handling acute toxicity (Category 4 GHS) should include fume hood use and PPE .

Data Analysis & Structural Studies

Q. What advanced spectroscopic techniques validate tautomeric forms of the compound?

  • Methodological Answer : Variable-temperature ¹³C NMR can detect keto-enol tautomerism. IR spectroscopy combined with X-ray crystallography resolves hydrogen bonding patterns in the solid state .

Q. How are machine learning models applied to optimize synthetic pathways?

  • Methodological Answer : Train models on reaction databases (e.g., Reaxys) using descriptors like atom economy and solvent polarity. Bayesian optimization algorithms can predict optimal conditions (e.g., 72 hours, 80°C) for scaling up multi-step syntheses .

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